molecular formula C16H17N3 B3163206 [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine CAS No. 883536-21-8

[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine

Cat. No.: B3163206
CAS No.: 883536-21-8
M. Wt: 251.33 g/mol
InChI Key: XSHUPXCAYYEEAJ-UHFFFAOYSA-N
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Description

[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine is a compound with the molecular formula C16H17N3 and a molecular weight of 251.33 g/mol . This compound is of interest in various fields of scientific research due to its unique structure, which combines an indole moiety with a pyridine ring through a methylamine linker.

Preparation Methods

The synthesis of [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine typically involves the following steps:

Chemical Reactions Analysis

[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine undergoes various chemical reactions, including:

Scientific Research Applications

[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine can be compared with other similar compounds, such as:

    [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-2-ylmethyl)amine: This compound has a similar structure but with the pyridine ring attached at a different position.

    [(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-4-ylmethyl)amine: Another structural isomer with the pyridine ring attached at the 4-position.

    [(1-Methyl-1H-indol-3-yl)methyl]-(pyridin-3-ylmethyl)amine: This compound has the indole ring substituted at the 3-position instead of the 2-position.

Properties

IUPAC Name

N-[(1-methylindol-2-yl)methyl]-1-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-19-15(9-14-6-2-3-7-16(14)19)12-18-11-13-5-4-8-17-10-13/h2-10,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHUPXCAYYEEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CNCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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